![molecular formula C19H25N3O3S B5571406 (1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

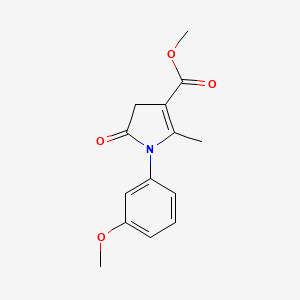

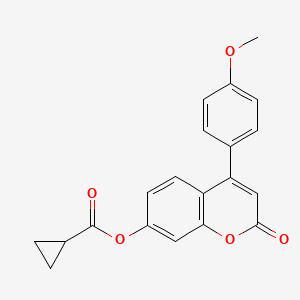

Descripción

The compound belongs to a class of diazabicyclo[3.2.2]nonan-7-ones. These compounds are known for their distinctive chemical structures, which influence their chemical behavior and physical properties.

Synthesis Analysis

Research on the synthesis of related diazabicyclo compounds provides insights into possible synthetic pathways. For instance, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves regio- and diastereoselective condensation, followed by iodolactonization (Ullah et al., 2005). Similarly, unnatural amino acids containing the 3,7-diazabicyclo[3,3,1]nonane unit were synthesized using the Mannich reaction (Latypova et al., 2008).

Molecular Structure Analysis

X-ray analyses of related compounds, such as 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, reveal conformational aspects like twin-chair conformations and interactions between various groups within the molecule (McCabe et al., 1989).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors due to their unique structures. For example, the reaction of diethyl 1, 3-acetonedicarboxylate with formaldehyde and amino acids led to the formation of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives (Vlasova et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

- Bicyclic σ Receptor Ligands with Cytotoxic Activity : The synthesis of various stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate has been explored, yielding compounds with high σ1 receptor affinity. These compounds, particularly methyl ethers, demonstrated significant cytotoxic activity against human tumor cell lines, suggesting potential applications in cancer therapy (Geiger et al., 2007).

- Chemically Modified Chitosan Biopolymers : Heterocyclic compounds have been used to modify chitosan, resulting in biopolymers with enhanced swelling properties and antimicrobial activities. These modifications suggest potential applications in biomedicine and materials science (Azmy et al., 2019).

Applications in Scientific Research

- Coordination Chemistry : Studies have explored the coordination chemistry of hexadentate ligands with various metal ions, demonstrating their suitability for octahedral and tetragonal symmetries. This research has implications for the development of novel metal complexes with specific geometric and electronic properties (Comba et al., 2016).

- Ring-Opening Polymerization : Organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been effective in the ring-opening polymerization of cyclic esters. These findings have implications for the synthesis of polymers with specific properties and applications in materials science (Lohmeijer et al., 2006).

Propiedades

IUPAC Name |

(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-13-16(20-18(25-13)17-4-3-9-26-17)12-21-10-14-5-6-15(11-21)22(19(14)23)7-8-24-2/h3-4,9,14-15H,5-8,10-12H2,1-2H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIROUPFDNKYAHV-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CN3CC4CCC(C3)N(C4=O)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)